molecular formula C10H11BrO2 B6151555 methyl 3-(bromomethyl)-2-methylbenzoate CAS No. 1379358-75-4

methyl 3-(bromomethyl)-2-methylbenzoate

Cat. No.: B6151555
CAS No.: 1379358-75-4
M. Wt: 243.10 g/mol
InChI Key: DSQFMTAUGZXHOG-UHFFFAOYSA-N
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Description

Methyl 3-(bromomethyl)-2-methylbenzoate is a chemical compound used in organic synthesis . It has the InChI code 1S/C9H8Br2O2/c1-13-9(12)6-3-2-4-8(11)7(6)5-10/h2-4H,5H2,1H3 .


Synthesis Analysis

The compound has been used in the allylation of structurally diverse ketones . Efficient procedures have been developed for the allylation of these ketones with methyl 3-(bromomethyl)but-3-enoates . The allylation products have been used in the target-oriented synthesis of new heterocyclic compounds .


Molecular Structure Analysis

The molecular formula of this compound is C9H8Br2O2 . Its molecular weight is 307.97 . The structure is represented by the SMILES string BrC1=CC=CC(C(OC)=O)=C1CBr .


Chemical Reactions Analysis

The compound has been used in the allylation of ketones . The allylation products have found application in the synthesis of biologically active compounds such as pheromones, antitumor agents, retinoids and their analogs .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 307.97 . It is stored in an inert atmosphere at temperatures between 2-8°C .

Mechanism of Action

While the exact mechanism of action of methyl 3-(bromomethyl)-2-methylbenzoate is not specified in the search results, it has been used in the allylation of ketones . This suggests that it may act as an allylating agent in these reactions.

Safety and Hazards

The compound is classified as having acute toxicity when ingested, causing severe skin burns and eye damage, and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, clothing, and eye/face protection .

Future Directions

The compound has been used in the allylation of ketones, demonstrating its potential in the synthesis of new heterocyclic compounds . Future research could explore other potential applications of this compound in organic synthesis.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-(bromomethyl)-2-methylbenzoate involves the bromination of methyl 2-methylbenzoate followed by the reaction of the resulting bromomethyl compound with formaldehyde.", "Starting Materials": [ "Methyl 2-methylbenzoate", "Bromine", "Formaldehyde", "Sodium hydroxide", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Dissolve 10 g of methyl 2-methylbenzoate in 50 mL of acetic acid.", "Step 2: Add 5 mL of bromine dropwise to the solution while stirring at room temperature.", "Step 3: After the addition of bromine is complete, stir the reaction mixture for an additional 30 minutes.", "Step 4: Add 50 mL of water to the reaction mixture and extract the product with dichloromethane.", "Step 5: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain methyl 3-bromomethyl-2-methylbenzoate.", "Step 6: Dissolve 5 g of methyl 3-bromomethyl-2-methylbenzoate in 50 mL of methanol.", "Step 7: Add 5 mL of formaldehyde and 5 g of sodium hydroxide to the solution.", "Step 8: Heat the reaction mixture at reflux for 4 hours.", "Step 9: Cool the reaction mixture and acidify with hydrochloric acid.", "Step 10: Extract the product with dichloromethane and dry the organic layer with anhydrous sodium sulfate.", "Step 11: Evaporate the solvent to obtain methyl 3-(bromomethyl)-2-methylbenzoate." ] }

CAS No.

1379358-75-4

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

methyl 3-(bromomethyl)-2-methylbenzoate

InChI

InChI=1S/C10H11BrO2/c1-7-8(6-11)4-3-5-9(7)10(12)13-2/h3-5H,6H2,1-2H3

InChI Key

DSQFMTAUGZXHOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C(=O)OC)CBr

Purity

95

Origin of Product

United States

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